
3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an ethoxyphenyl group, which is a phenyl ring (a type of aromatic ring) with an ethoxy group (-OCH2CH3) attached. It also has a nitro group (-NO2), which is often found in explosives but also in many pharmaceuticals and dyes. The rest of the molecule is a type of cyclic compound, possibly a type of heterocycle due to the presence of non-carbon atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These might include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . Due to their conjugated system, they can facilitate the transport of charge carriers, making them suitable for use in organic field-effect transistors (OFETs) . The specific compound’s structure could potentially be tailored to improve charge mobility in semiconductor applications.
Organic Light-Emitting Diodes (OLEDs)
The compound’s thiophene core is beneficial in the fabrication of OLEDs . Thiophene-based molecules are known to emit light upon electrical excitation, which is a critical property for OLEDs used in display and lighting technologies .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. The ethoxy and nitro groups in the compound may enhance its binding affinity to metal surfaces, improving its efficacy as a corrosion inhibitor .
Pharmacological Properties
Thiophene derivatives exhibit various pharmacological properties . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s specific structure could be explored for potential drug development.
Synthesis of β-Lactam Antibiotics
The ethoxyphenyl group in the compound is similar to structures used in the synthesis of β-lactam antibiotics . These antibiotics are crucial in treating bacterial infections, and the compound could serve as a precursor or intermediate in their synthesis .
Advanced Material Science
Thiophene derivatives are also used in advanced material science . They contribute to the development of new materials with desirable electrical, optical, and mechanical properties. The compound’s molecular framework could be utilized in creating novel materials for various technological applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a material for some kind of industrial application, future research might focus on optimizing its properties for that application .
Propiedades
IUPAC Name |
10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-26-15-8-5-13(6-9-15)22-19(28)21-18-12(2)20(22,3)27-17-10-7-14(23(24)25)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKBAHZKTYXPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

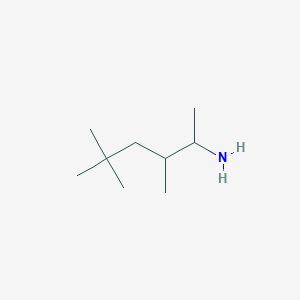
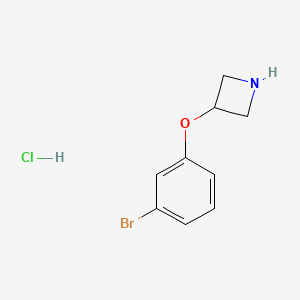
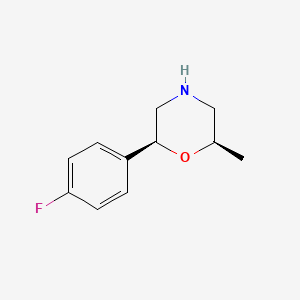
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)
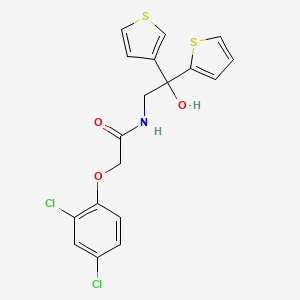
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
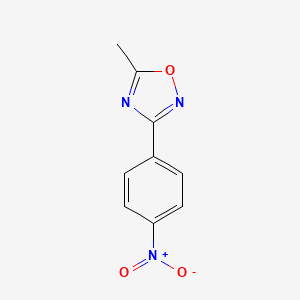
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2873461.png)